5-Fluoro-1H-indene

Vue d'ensemble

Description

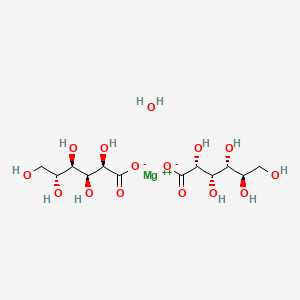

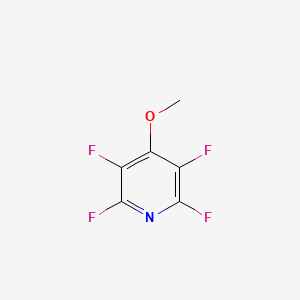

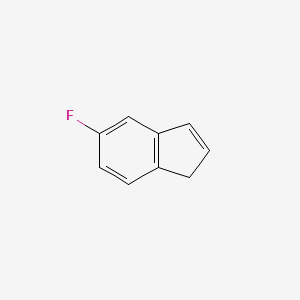

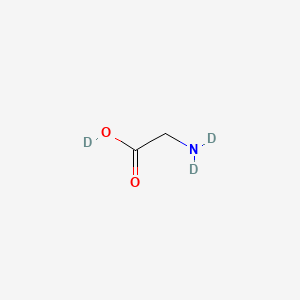

5-Fluoro-1H-indene is a chemical compound with the molecular formula C9H7F . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .

Synthesis Analysis

The synthesis of 5-Fluoro-1H-indene derivatives has been reported in several studies . For instance, one study described the design and synthesis of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency . Another study reported the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indene can be analyzed based on its molecular formula C9H7F . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-1H-indene are not detailed in the search results, it’s worth noting that fluorine-substituted compounds often exhibit unique reactivity due to the electronegativity and size of the fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1H-indene include a boiling point of 185.9ºC at 760 mmHg and a density of 1.156g/cm3 .Applications De Recherche Scientifique

Fluoro-Ene Reaction and Cycloaddition

- Fluoroalkyl-Substituted Enyne-Allenes Synthesis : A study by Çinar et al. (2014) focused on synthesizing fluoroalkyl-substituted enyne-allenes to investigate the fluoro-ene reaction via an intermediate fulvenyl diradical in thermal C2–C6 cyclization reactions. They found that 1H-cyclobuta[a]indenes were formed in good yields despite high strain energy, indicating that fluoro-ene reaction pathways can be significantly influenced by the presence of fluorine atoms (Çinar et al., 2014).

DNA and RNA Secondary Structure Probing

- 5-Fluoro Pyrimidines in Nucleic Acid Structures : Barbara Puffer and colleagues (2009) explored the application of 5-fluoro pyrimidines to probe DNA and RNA secondary structures. Their work demonstrated the utility of 5-fluoro pyrimidines as labels for 1D 19F NMR spectroscopy to monitor conformational transitions of nucleic acids (Puffer et al., 2009).

Drug Discovery and Pharmacology

- Dopamine Receptor Agonists Synthesis : Di Stefano et al. (2005) reported the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes. These compounds showed potential as dopamine D2-like agonists, suggesting applications in drug discovery for neurological and psychiatric disorders (Di Stefano et al., 2005).

Materials Science and Polymer Research

- Electron-Cascade Acceptor in Polymer Solar Cells : Cheng et al. (2014) investigated the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells. Their findings revealed the potential of such materials in improving the efficiency of solar cells (Cheng et al., 2014).

Organic Synthesis Techniques

- Multicomponent Synthesis of 1H-Indenes : Tsukamoto, Ueno, and Kondo (2007) described a method for the multicomponent synthesis of biologically important indenes. This approach allowed for the preparation of unsymmetrically substituted 1H-indenes, demonstrating the versatility of fluoro-substituted indenes in organic synthesis (Tsukamoto et al., 2007).

Liquid Crystal Technology

- Liquid Crystal Core Structures : Yokokoji et al. (2009) synthesized 2-phenyl-5,6-difluoro-1H-indene-based liquid crystals, highlighting their high optical anisotropy and thermodynamic stability. Such materials could be significant in developing advanced liquidcrystal displays and optical devices (Yokokoji et al., 2009).

Electrochemical Applications

- Fluoro-Substituted Conjugated Polyindole : Wang et al. (2019) developed poly(5-fluoroindole) as a high-performance charge storage material. This study highlighted the potential of fluorine-substituted polymers in electrochemical applications, particularly in supercapacitors (Wang et al., 2019).

Advanced Organic Chemistry

- Mechanistic Study of Silane Migrations : Stradiotto et al. (1996) conducted a multidimensional NMR study of tris(indenyl)methylsilane, providing insights into the molecular dynamics of silane migrations. This research is crucial for understanding complex organic reactions and could aid in the design of new synthetic pathways (Stradiotto et al., 1996).

Catalysis and Organic Synthesis

- Rhodium-Catalyzed Decarbonylative Cycloadditions : Guo et al. (2018) explored the rhodium-catalyzed synthesis of indenone and quinone derivatives. Their work contributes to the development of new catalytic methods for synthesizing complex organic molecules (Guo et al., 2018).

Photovoltaics and Materials Science

- Designing Indenothiophene-Based Acceptor Materials : Afzal et al. (2020) focused on designing indenothiophene-based acceptor materials for organic solar cells. This research highlights the role of fluoro-substituted indenes in developing efficient photovoltaic materials (Afzal et al., 2020).

Safety and Hazards

The safety data sheet for 5-Fluoro-2-methyl-1H-indene-3-acetic acid, a related compound, indicates that it is fatal if swallowed, causes serious eye irritation, and is harmful in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

5-Fluoro-1H-indene is a chemical compound that belongs to the class of indene derivatives These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Propriétés

IUPAC Name |

5-fluoro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAUUKDYIHSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505347 | |

| Record name | 5-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indene | |

CAS RN |

52031-15-9 | |

| Record name | 5-Fluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

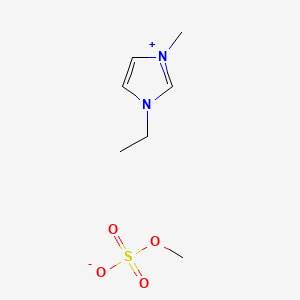

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)